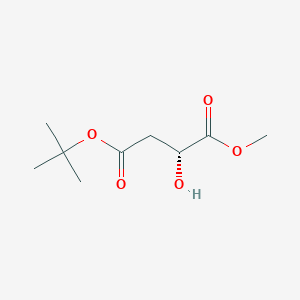![molecular formula C8H7N3O B14086073 N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine](/img/structure/B14086073.png)
N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine is a compound that belongs to the class of imidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine scaffold is recognized for its structural versatility and has been utilized in the development of various pharmacologically active molecules .
Preparation Methods
The synthesis of N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine can be achieved through several synthetic routes. One common method involves the condensation of imidazo[1,2-a]pyridine with hydroxylamine under specific reaction conditions . This reaction typically requires the use of a suitable solvent, such as ethanol or water, and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods often employ multicomponent reactions, condensation reactions, and intramolecular cyclizations to achieve high yields and purity .
Chemical Reactions Analysis
N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, oxidation reactions may involve the use of hydrogen peroxide or other peroxides, while reduction reactions may utilize sodium borohydride or lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, it has been investigated for its potential use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a key role in cell growth, proliferation, and survival . By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells . The exact molecular interactions and binding sites are still under investigation, but the compound’s ability to modulate key signaling pathways makes it a promising candidate for further research .
Comparison with Similar Compounds
N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine can be compared with other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyridin-6-ylmethanol and imidazo[1,2-a]pyridin-6-ylquinazoline . These compounds share a similar core structure but differ in their functional groups and biological activities . For instance, imidazo[1,2-a]pyridin-6-ylquinazoline has been studied for its anticancer properties, while imidazo[1,2-a]pyridin-6-ylmethanol is used in material science . The unique structural features of this compound, such as the presence of the hydroxylamine group, contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-10-5-7-1-2-8-9-3-4-11(8)6-7/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKHIVICLNQTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
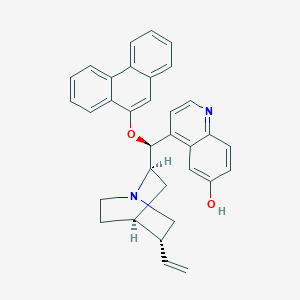
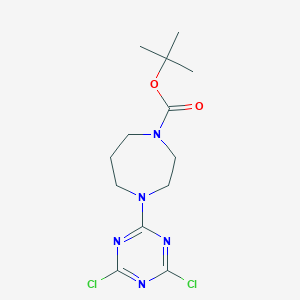
![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B14086003.png)
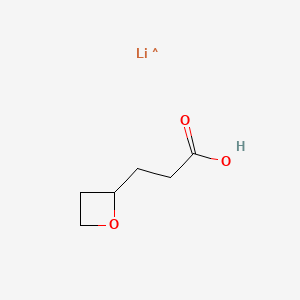
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086008.png)
![1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086009.png)
![(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid](/img/structure/B14086014.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14086016.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086019.png)

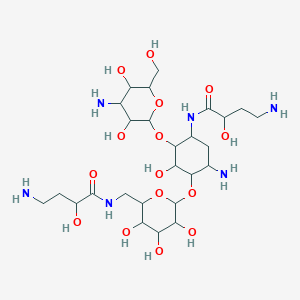
![1-(2-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086043.png)

